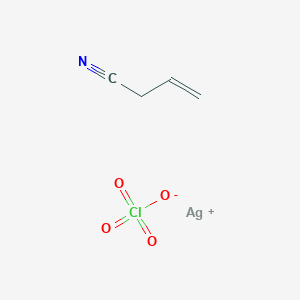

Silver;but-3-enenitrile;perchlorate

Description

Overview of Silver(I) Chemistry: Electronic Configuration and Coordination Preferences with π- and n-Donors

The silver(I) ion (Ag⁺) possesses a [Kr]4d¹⁰ electronic configuration, meaning it has a completely filled d-orbital. This configuration results in a spherical distribution of electron density and a lack of ligand field stabilization energy, which in turn influences its coordination geometry. Ag(I) is classified as a "soft" acid according to the Hard and Soft Acids and Bases (HSAB) theory. This classification signifies its preference for binding with "soft" bases, which are typically large, polarizable, and have low electronegativity.

Consequently, Ag(I) readily forms stable complexes with ligands containing soft donor atoms like sulfur and phosphorus. Furthermore, it exhibits a strong affinity for π-systems, such as those found in alkenes and aromatic compounds, and for the nitrogen atom of nitrile groups, which can act as a σ-donor and a weak π-acceptor. wikipedia.org The interaction with alkenes involves the donation of electron density from the filled π-orbital of the alkene to an empty orbital on the silver ion, and back-donation from a filled d-orbital of the silver to the empty π* antibonding orbital of the alkene. This synergistic bonding model explains the stability of silver(I)-alkene complexes.

The Significance of Ligands Possessing Both Alkene and Nitrile Functionalities in Coordination Chemistry

Ligands that contain more than one donor atom, known as polydentate ligands, are of significant interest in coordination chemistry because they can form more stable complexes compared to their monodentate counterparts through the chelate effect. pearson.comlibretexts.org But-3-enenitrile is an example of a simple ligand that possesses two distinct functional groups capable of coordinating to a metal center: the alkene (C=C) double bond and the nitrile (C≡N) group.

The presence of both a π-donating alkene and a σ-donating/π-accepting nitrile group within the same molecule allows but-3-enenitrile to act as a bidentate or bridging ligand. This dual functionality enables the formation of various coordination architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. dntb.gov.uaresearchgate.net The flexibility of the but-3-enenitrile ligand allows it to adopt different coordination modes, leading to a rich and diverse structural chemistry with metal ions like silver(I).

Role of Weakly Coordinating Anions (WCAs) in Metal Coordination Chemistry and Reactivity Modulation

In the study of cationic metal complexes, the choice of the counter-anion is crucial. Strongly coordinating anions can compete with the primary ligands for coordination sites on the metal center, thereby influencing the resulting structure and reactivity. To minimize this interference, chemists often employ weakly coordinating anions (WCAs). cuvillier.dewikipedia.orgwikipedia.org

WCAs are large, charge-diffuse ions with very low nucleophilicity and basicity. cuvillier.de Their minimal interaction with the cationic metal center allows the coordination chemistry to be dictated primarily by the ligands. wikipedia.org The perchlorate (B79767) ion (ClO₄⁻) is a classic example of a weakly coordinating anion. wikipedia.orgwikipedia.org Its tetrahedral geometry and the delocalization of the negative charge over the four oxygen atoms make it a poor ligand for most metal ions, including silver(I). semanticscholar.orgsoftschools.com The use of perchlorate as the counter-anion in the synthesis of silver(I) complexes with but-3-enenitrile helps to ensure that the observed coordination is primarily due to the interaction between the silver ion and the alkene and nitrile functionalities of the ligand, leading to the formation of the desired cationic complex, [Ag(but-3-enenitrile)]⁺.

Synthesis and Characterization

The synthesis of silver(I) coordination polymers often involves the self-assembly of metal salts and organic ligands in suitable solvents. acs.org For the specific compound Silver;but-3-enenitrile;perchlorate, the synthesis would typically involve the reaction of silver perchlorate (AgClO₄) with but-3-enenitrile. The reaction is usually carried out in a solvent in which both reactants are soluble, and the resulting complex can be isolated by crystallization. howtosmile.org

Spectroscopic and Structural Analysis

The characterization of the resulting silver(I)-but-3-enenitrile complex would involve various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the but-3-enenitrile ligand to the silver(I) ion. Upon coordination, the vibrational frequencies of the C=C and C≡N bonds are expected to shift. Analysis of the IR spectrum can provide evidence for the simultaneous coordination of both the alkene and nitrile groups to the silver center. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the but-3-enenitrile ligand upon coordination to the silver(I) ion can confirm the binding and provide insights into the coordination mode.

Thermal Stability

Below is a table summarizing the expected analytical data for this compound.

| Analytical Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Shift in the vibrational frequencies of the C=C and C≡N stretching bands upon coordination to Ag(I). |

| ¹H and ¹³C NMR Spectroscopy | Changes in the chemical shifts of the but-3-enenitrile protons and carbons, indicating coordination. |

| Single-Crystal X-ray Diffraction | Determination of bond lengths (Ag-N, Ag-C), bond angles, and the overall 3D coordination network. |

| Thermogravimetric Analysis (TGA) | Onset temperature of decomposition, indicating the thermal stability of the coordination polymer. |

Properties

CAS No. |

110197-41-6 |

|---|---|

Molecular Formula |

C4H5AgClNO4 |

Molecular Weight |

274.41 g/mol |

IUPAC Name |

silver;but-3-enenitrile;perchlorate |

InChI |

InChI=1S/C4H5N.Ag.ClHO4/c1-2-3-4-5;;2-1(3,4)5/h2H,1,3H2;;(H,2,3,4,5)/q;+1;/p-1 |

InChI Key |

GOTUBILJBRHXEQ-UHFFFAOYSA-M |

Canonical SMILES |

C=CCC#N.[O-]Cl(=O)(=O)=O.[Ag+] |

Origin of Product |

United States |

Synthetic Strategies for Silver I Coordination Compounds with But 3 Enenitrile

Precursor Selection and Reaction Conditions for Silver(I) Perchlorate (B79767) (AgClO₄)

The successful synthesis of the target coordination compound, silver;but-3-enenitrile;perchlorate, hinges on the appropriate selection of precursors and the optimization of reaction conditions. The primary precursors are a silver(I) salt and the but-3-enenitrile ligand.

Silver(I) perchlorate (AgClO₄) is a commonly employed precursor in the synthesis of silver(I) coordination compounds. Its utility stems from the poor coordinating ability of the perchlorate anion (ClO₄⁻), which is less likely to compete with the intended ligand for coordination sites on the silver(I) ion. This allows for the direct coordination of the but-3-enenitrile ligand to the silver center. Silver(I) perchlorate is commercially available as a stable, white crystalline solid.

The but-3-enenitrile ligand, also known as allyl cyanide, possesses two potential coordination sites: the nitrogen atom of the nitrile group and the carbon-carbon double bond of the allyl group. The coordination of nitriles to silver(I) is well-established, typically occurring through the nitrogen lone pair. researchgate.netmostwiedzy.pl

The most straightforward and widely used method for the synthesis of silver(I)-nitrile complexes is the direct combination of the silver(I) salt and the nitrile ligand in a suitable solvent. nih.govuniurb.it For the synthesis of this compound, this would involve the reaction:

AgClO₄ + n(CH₂=CHCH₂CN) → [Ag(CH₂=CHCH₂CN)ₙ]ClO₄

The stoichiometry of the reaction, represented by 'n', can vary depending on the reaction conditions, such as the molar ratio of the reactants and the solvent used. Typically, an excess of the ligand is used to favor the formation of the desired complex. The reaction is generally carried out at room temperature with stirring to ensure homogeneity.

A representative synthetic procedure would involve dissolving silver(I) perchlorate in a suitable solvent and adding a solution of but-3-enenitrile dropwise. The reaction mixture is then stirred for a period ranging from a few hours to several days to allow for complete complex formation. The resulting product can then be isolated by precipitation or crystallization.

The choice of solvent is a critical parameter in the synthesis of coordination compounds, as it influences the solubility of the precursors, the stability of the resulting complex, and can even participate in the coordination sphere of the metal ion. chemicalbook.comontosight.ai For the silver(I) perchlorate and but-3-enenitrile system, several factors must be considered:

Solubility of Reactants: Silver(I) perchlorate exhibits good solubility in a range of organic solvents, including alcohols (methanol, ethanol), nitriles (acetonitrile), and ethers (tetrahydrofuran). But-3-enenitrile is also soluble in most organic solvents. wikipedia.org

Coordinating Ability of the Solvent: Solvents with coordinating properties, such as acetonitrile, can compete with the but-3-enenitrile ligand for coordination to the silver(I) ion. In some cases, the solvent may be incorporated into the final structure of the complex. mostwiedzy.pl The use of a non-coordinating or weakly coordinating solvent, such as dichloromethane (B109758) or chloroform, can help to ensure that the but-3-enenitrile is the primary ligand.

Crystallization: The solvent system also plays a crucial role in the crystallization of the final product. A solvent in which the complex has moderate solubility is often ideal for obtaining high-quality single crystals.

Table 1: Influence of Solvent on Silver(I) Coordination Chemistry

| Solvent | Coordinating Ability | Typical Application in Silver(I) Synthesis |

|---|---|---|

| Methanol/Ethanol | Moderate | Good for dissolving AgClO₄ and facilitating ligand exchange. ontosight.ai |

| Acetonitrile | Strong | Can act as both a solvent and a ligand. mostwiedzy.pl |

| Dichloromethane | Weak | Often used to promote coordination of the primary ligand. |

| Tetrahydrofuran (THF) | Moderate | A versatile solvent for a range of silver complexes. |

Synthesis and Purification of the but-3-enenitrile Ligand and its Functionalized Derivatives

But-3-enenitrile (allyl cyanide) is a key component in the synthesis of the target coordination compound. While it can be obtained from commercial sources, its synthesis and purification in the laboratory are often necessary.

The most common laboratory-scale synthesis of but-3-enenitrile involves the nucleophilic substitution reaction between an allyl halide and a cyanide salt. wikipedia.orgorgsyn.org Allyl bromide is frequently used as the substrate due to its higher reactivity compared to allyl chloride. chemicalbook.com Copper(I) cyanide is often the cyanide source of choice as it generally provides better yields and avoids the formation of isomeric byproducts. orgsyn.org

The reaction is typically carried out by heating a mixture of allyl bromide and copper(I) cyanide. orgsyn.org The reaction can be vigorous and may require initial gentle heating to initiate, followed by cooling to control the exothermic reaction. orgsyn.org

Reaction: CH₂=CHCH₂Br + CuCN → CH₂=CHCH₂CN + CuBr chemicalbook.com

Purification of the synthesized but-3-enenitrile is typically achieved by distillation. orgsyn.org The purity of the ligand can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy, where the characteristic C≡N stretching frequency is observed around 2250 cm⁻¹, and the C=C stretching frequency appears around 1640 cm⁻¹.

Functionalized derivatives of but-3-enenitrile can be prepared to study the electronic and steric effects on the coordination properties of the ligand. For example, alkyl or aryl groups could be introduced on the allyl backbone. The synthesis of these derivatives would involve more complex multi-step procedures.

Table 2: Common Synthetic Routes to but-3-enenitrile

| Reactants | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Allyl bromide, Copper(I) cyanide | Heating | 80-84% | orgsyn.org |

| Allyl chloride, Sodium cyanide | Lewis acid catalyst, water | High | google.com |

| Allyl acetate (B1210297), Hydrogen cyanide | - | - | wikipedia.org |

Crystallization Techniques for Obtaining Single Crystals Suitable for X-ray Diffraction

The definitive structural characterization of a coordination compound like this compound is achieved through single-crystal X-ray diffraction. Obtaining crystals of sufficient size and quality is therefore a crucial step. Several crystallization techniques can be employed:

Slow Evaporation: This is the simplest and most common method. A saturated solution of the complex is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the complex increases, leading to the formation of crystals. acs.org

Solvent Diffusion (or Vapor Diffusion): This technique involves dissolving the complex in a solvent in which it is soluble (the "good" solvent) and placing this solution in a larger, sealed container with a second solvent in which the complex is insoluble (the "bad" solvent). The "bad" solvent should be miscible with the "good" solvent. Over time, the vapor of the "bad" solvent diffuses into the solution of the complex, reducing its solubility and inducing crystallization. A common variation is liquid-liquid diffusion where a layer of the "bad" solvent is carefully layered on top of the solution of the complex.

Cooling: For complexes that have a significantly higher solubility in a particular solvent at elevated temperatures, crystallization can be induced by slowly cooling a saturated solution.

The choice of solvent system is critical for successful crystallization. A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions for crystal growth.

Table 3: Hypothetical Crystallographic Data for this compound Note: As of the last update, specific crystallographic data for this compound is not publicly available. The following table presents a plausible set of parameters based on similar silver(I)-nitrile complexes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Z | 4 |

| R-factor | - |

Structural Characterization and Coordination Topologies of Silver I but 3 Enenitrile Perchlorate Complexes

Elucidation of Coordination Modes of the but-3-enenitrile Ligand to Silver(I)

The but-3-enenitrile ligand is an ambidentate ligand, meaning it possesses two or more distinct donor sites. In this case, coordination to the silver(I) ion can occur through the nitrogen atom of the nitrile group or the carbon-carbon double bond of the alkene group.

Delineation of Monodentate Coordination: Nitrogen (Nitrile) vs. Carbon-Carbon (Alkene) Bonding

The silver(I) ion, being a soft Lewis acid, can interact with both the nitrile and alkene groups. arxiv.org The nitrile group typically coordinates to silver(I) in a linear fashion through its nitrogen atom. arxiv.org This interaction is primarily of a σ-donor nature. On the other hand, the alkene group can coordinate to the silver(I) ion through a π-interaction, where the electron density of the double bond is donated to the metal center.

The preference for one coordination mode over the other is influenced by a delicate balance of electronic and steric factors. The presence of the weakly coordinating perchlorate (B79767) anion means that the ligand itself plays a dominant role in dictating the coordination environment. Research on related silver(I) complexes with unsaturated nitriles suggests that both coordination modes are plausible and can sometimes coexist within the same crystal structure.

Investigation of Bidentate and Chelating Coordination Motifs

Beyond monodentate coordination, the but-3-enenitrile ligand has the potential to act as a bidentate ligand, coordinating to a single silver(I) center through both the nitrile and alkene functionalities. This would form a five-membered chelate ring. Chelating interactions are often favored due to the thermodynamic chelate effect. However, the flexibility of the but-3-enenitrile backbone and the geometric preferences of the silver(I) ion will ultimately determine if such a motif is adopted.

Alternatively, the ligand can act as a bridging ligand, where the nitrile group coordinates to one silver(I) ion and the alkene group coordinates to another, leading to the formation of coordination polymers. This bridging behavior is a key factor in the construction of extended supramolecular architectures.

Determination of Silver(I) Coordination Geometry

The d¹⁰ electronic configuration of silver(I) results in a lack of strong stereochemical preference, allowing for a variety of coordination numbers and geometries. researchgate.netresearchgate.net

Analysis of Typical Coordination Numbers and Geometries (e.g., Linear, Trigonal Planar, Tetrahedral)

For silver(I) complexes, coordination numbers typically range from 2 to 4, leading to linear, trigonal planar, or tetrahedral geometries. researchgate.netyoutube.com

Linear: A coordination number of two is common for silver(I), especially with sterically unhindered ligands. youtube.com In the context of but-3-enenitrile, this could involve coordination to two nitrile groups from two different ligands.

Trigonal Planar: A coordination number of three can be achieved with a combination of nitrile and alkene donors, or with the involvement of the perchlorate anion in the coordination sphere.

Tetrahedral: A four-coordinate environment is also frequently observed for silver(I). researchgate.net This could arise from the coordination of but-3-enenitrile ligands and potentially the perchlorate anion, which, although weakly coordinating, can sometimes bind to the metal center. researchgate.net

The specific geometry adopted is a result of a complex interplay between the electronic properties of the ligands and steric constraints.

Influence of Steric and Electronic Factors on Preferred Coordination Geometry

The steric bulk of the but-3-enenitrile ligand is relatively small, which may allow for higher coordination numbers. However, the electronic properties of the nitrile and alkene groups play a crucial role. acs.orgresearchgate.net The stronger σ-donating ability of the nitrile group might favor its coordination over the π-donating alkene group.

Furthermore, the nature of the counter-ion, in this case, perchlorate, is significant. Perchlorate is generally considered a weakly coordinating anion. sigmaaldrich.com Its non-coordinating nature can leave coordination sites on the silver(I) ion available for the but-3-enenitrile ligand, promoting the formation of extended networks. However, in some instances, perchlorate has been observed to coordinate to silver(I), influencing the final geometry. researchgate.net

Crystal Engineering and Supramolecular Architectures

The ability of the but-3-enenitrile ligand to adopt various coordination modes, combined with the flexible coordination sphere of silver(I), makes the silver(I)-but-3-enenitrile-perchlorate system a versatile platform for crystal engineering. The formation of one-, two-, or three-dimensional supramolecular architectures can be envisioned.

Intermolecular Interactions Involving the Perchlorate Anion

The perchlorate anion (ClO₄⁻) is a tetrahedral, weakly coordinating anion that can influence the crystal packing of coordination compounds through various non-covalent interactions. While direct coordination to the silver(I) center is less common compared to anions with stronger coordinating abilities, it cannot be entirely discounted, especially in the absence of other strong donor ligands.

In the context of silver(I)-alkenylnitrile complexes, the perchlorate anion primarily participates in hydrogen bonding and other weak electrostatic interactions. Although but-3-enenitrile itself does not possess strong hydrogen bond donors, interactions can occur with co-crystallized solvent molecules or, in some cases, with weaker C-H donors from the ligand. The oxygen atoms of the perchlorate anion can act as hydrogen bond acceptors, influencing the orientation and packing of the complex units within the crystal lattice. The nature and extent of these interactions are critical in defining the supramolecular architecture of the compound.

Formation of Polymeric or Discrete Coordination Complexes

The connectivity between the silver(I) centers and the but-3-enenitrile ligands determines whether the resulting structure is a discrete molecule or a coordination polymer. This is largely dependent on the coordination mode of the but-3-enenitrile ligand and the stoichiometry of the complex.

If the but-3-enenitrile ligand coordinates to a single silver(I) center through either the nitrile nitrogen or the C=C double bond, and the silver(I) coordination sphere is completed by other ligands or solvent molecules, a discrete, or monomeric, complex is likely to form.

Conversely, if the but-3-enenitrile ligand acts as a bridging ligand, connecting two or more silver(I) centers, a coordination polymer will be formed. This bridging can occur in several ways:

The nitrile group coordinates to one silver ion, while the double bond coordinates to another.

The nitrile group itself bridges two silver ions.

The formation of a 1D, 2D, or 3D coordination polymer depends on the number of silver ions each but-3-enenitrile ligand connects and the coordination number of the silver(I) ion. The presence of the perchlorate anion can also influence the dimensionality of the resulting polymer by occupying coordination sites on the silver ion or by directing the packing of the polymeric chains or layers through intermolecular interactions.

Without specific crystallographic data for silver;but-3-enenitrile;perchlorate, the precise nature of its structure remains speculative. However, based on the known coordination chemistry of silver(I) with other unsaturated nitriles, it is plausible that this compound could exhibit a rich structural chemistry, potentially forming either interesting discrete assemblies or extended polymeric networks.

Spectroscopic Probing of Coordination Environment and Electronic Structure

Vibrational Spectroscopy (Infrared, Raman) for Ligand-Metal Bonding Analysis and Functional Group Changes

Vibrational spectroscopy is a powerful tool for probing the direct interaction between the silver ion (Ag⁺) and the but-3-enenitrile ligand, as well as monitoring the status of the perchlorate (B79767) (ClO₄⁻) counter-ion.

The coordination of the but-3-enenitrile ligand to the silver cation is expected to occur through the nitrogen atom of the nitrile group. This interaction would induce notable shifts in the vibrational frequencies of the ligand's functional groups, particularly the C≡N and C=C stretching modes. Studies on similar silver-nitrile complexes, such as silver perchlorate in acrylonitrile, have shown that the ν(C≡N) band is a sensitive probe of the coordination environment. researchgate.net The coordination to Ag⁺ typically causes a shift in the nitrile stretching frequency, indicating a change in the bond's electronic structure.

The perchlorate anion provides its own set of characteristic vibrational modes. A free perchlorate ion possesses tetrahedral (Td) symmetry, with its primary Raman active symmetric stretching mode (ν₁) appearing around 930-950 cm⁻¹. researchgate.netmorana-rtd.com If the perchlorate ion directly coordinates to the silver center or has its symmetry lowered due to crystal packing effects, modes that are typically infrared-inactive (like ν₁) may appear in the IR spectrum, and degenerate modes may split. mdpi.com For instance, in related silver complexes, the ν₁ mode of a distorted perchlorate has been observed in the IR spectrum near 929 cm⁻¹. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change upon Complexation | Information Gained |

|---|---|---|---|

| Nitrile Stretch (ν(C≡N)) | ~2250 | Shift to higher or lower frequency | Confirmation of Ag-Nitrile coordination |

| Alkenyl Stretch (ν(C=C)) | ~1640 | Minor shift | Integrity of the butenyl group |

| Perchlorate Sym. Stretch (ν₁(ClO₄⁻)) | ~935 (Raman) | Appearance in IR, possible splitting | Perchlorate coordination environment/symmetry |

| Perchlorate Asym. Stretch (ν₃(ClO₄⁻)) | ~1100 (IR) | Splitting and shifting | Distortion of the perchlorate ion from Td symmetry |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁰⁹Ag) for Solution-State Structure and Dynamic Processes

NMR spectroscopy in solution provides detailed information about the compound's structure, the integrity of the ligand upon coordination, and any dynamic processes occurring.

¹H and ¹³C NMR: The proton and carbon-13 spectra would confirm the structure of the but-3-enenitrile ligand. Upon coordination to the silver ion via the nitrile group, the electron density across the ligand is perturbed. This would lead to chemical shift changes (typically deshielding) for the carbon and hydrogen atoms, with the most significant shifts expected for the nuclei closest to the coordination site (i.e., the -CH₂-CN group).

| Property | ¹⁰⁷Ag | ¹⁰⁹Ag |

|---|---|---|

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 51.84 | 48.16 |

| Relative Sensitivity (vs ¹H) | 6.62 x 10⁻⁵ | 1.01 x 10⁻⁴ |

| Resonance Frequency (at 11.74 T) | 20.23 MHz | 23.26 MHz |

X-ray Diffraction (XRD) Techniques for Solid-State Structural Determination and Crystallinity

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of Silver;but-3-enenitrile;perchlorate in the solid state. This technique would provide a wealth of structural data, including the coordination number and geometry of the silver ion, the specific atoms involved in bonding, and the arrangement of molecules in the crystal lattice.

An XRD analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal. Anhydrous silver perchlorate itself has a cubic crystal structure. wikipedia.org

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise location of each atom (Ag, Cl, O, N, C) within the unit cell.

Bond Lengths and Angles: Exact measurements of the Ag-N bond distance, confirming the coordination of the nitrile ligand. It would also reveal the C≡N, C-C, and C=C bond lengths, showing how they are affected by coordination.

Intermolecular Interactions: The location of the perchlorate anion and its proximity to the silver cation would clarify whether it is a non-coordinating counter-ion or if it participates in weak coordination, as seen in other silver compounds. rsc.org

| Structural Parameter | Significance for this compound |

|---|---|

| Ag-N Bond Length | Directly measures the metal-ligand bond. |

| Ag Coordination Geometry | Determines if the structure is linear, trigonal, tetrahedral, etc. |

| C≡N Bond Length | Shows the effect of coordination on the nitrile triple bond. |

| Ag···O(perchlorate) Distance | Indicates the nature of the ion-pair interaction (coordinating vs. non-coordinating anion). |

| Crystal Packing | Reveals how the complex units are arranged in the solid state. |

Electronic Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

UV-Visible spectroscopy probes the electronic transitions within the molecule. For transition metal complexes, the most significant absorptions are often charge-transfer bands, which are typically much more intense than d-d transitions. libretexts.org

The silver(I) ion has a filled d¹⁰ electron configuration. Consequently, any d-d transitions are not possible. The electronic spectrum will be characterized by ligand-based transitions and potential charge-transfer bands.

Ligand-to-Metal Charge Transfer (LMCT): This would involve the transfer of an electron from a ligand-based orbital to an empty orbital on the metal. Since Ag(I) has no low-lying empty d-orbitals, LMCT transitions are generally considered unlikely.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a filled d-orbital on the silver ion to a low-lying empty anti-bonding orbital (π) on the but-3-enenitrile ligand. libretexts.org The nitrile (C≡N) and alkene (C=C) groups of the ligand possess such π orbitals, making MLCT transitions plausible. These transitions result in the formal oxidation of the metal and are typically very intense. libretexts.org

Intra-Ligand Transitions: These are π → π* and n → π* transitions occurring within the but-3-enenitrile ligand itself. These may be shifted in energy compared to the free ligand due to coordination with the silver ion.

The spectrum of this compound is therefore expected to show intense absorptions in the UV region, attributable to a combination of intra-ligand and MLCT bands. The perchlorate anion does not typically absorb in the near-UV or visible range.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for confirming the molecular weight of the complex cation and analyzing its stability and fragmentation pathways.

For this compound, the primary species of interest would be the cation, [Ag(CH₂=CHCH₂CN)]⁺. A crucial diagnostic feature in the mass spectrum would be the isotopic signature of silver. Silver has two stable isotopes, ¹⁰⁷Ag (51.84% abundance) and ¹⁰⁹Ag (48.16% abundance). huji.ac.il This results in any singly-charged silver-containing fragment appearing as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 mass-to-charge (m/z) units.

Fragmentation analysis would likely reveal the loss of the neutral but-3-enenitrile ligand from the parent cation, which would result in the observation of the bare silver ion as an intense doublet at m/z 107 and 109. Other fragments could arise from the cleavage of the ligand itself.

| Ion/Fragment | Expected m/z (Isotopic Peaks) | Significance |

|---|---|---|

| [¹⁰⁷Ag(C₄H₅N)]⁺ | 174 | Molecular ion peak, confirming the 1:1 complex. The doublet confirms the presence of one Ag atom. |

| [¹⁰⁹Ag(C₄H₅N)]⁺ | 176 | |

| [¹⁰⁷Ag]⁺ | 107 | Fragment ion resulting from the loss of the but-3-enenitrile ligand. |

| [¹⁰⁹Ag]⁺ | 109 |

Reactivity and Mechanistic Pathways of Silver I but 3 Enenitrile Perchlorate Complexes

Ligand Substitution Reactions

Ligand substitution reactions are fundamental to the chemistry of silver(I) complexes. The lability of the ligands coordinated to the silver(I) center, including but-3-enenitrile, facilitates the exchange with a range of other donor molecules.

Exchange of but-3-enenitrile with Alternative N-Donor, P-Donor, or O-Donor Ligands

The but-3-enenitrile ligand in a silver(I) complex can be readily replaced by other nucleophilic ligands. The coordination chemistry of silver(I) is versatile, accommodating a variety of coordination numbers and geometries, which is influenced by the nature of the incoming ligand. researchgate.netresearchgate.net

N-Donor Ligands: Amines, pyridines, and other nitrogen-containing heterocycles can displace the but-3-enenitrile ligand. For instance, the reaction of silver(I) complexes with N,N-donors can lead to the formation of new coordination compounds. ias.ac.in The synthesis of various silver(I) complexes with 3-substituted pyridines has been demonstrated, showcasing the facility of these ligand exchange reactions. nih.gov

P-Donor Ligands: Phosphines are effective ligands for silver(I) and can substitute the but-3-enenitrile ligand. The coordination of phosphine (B1218219) ligands to silver(I) centers is well-established and can result in the formation of stable complexes with diverse structures, including dinuclear arrangements. researchgate.net

O-Donor Ligands: Oxygen-containing ligands can also participate in substitution reactions. While but-3-enenitrile coordinates through its nitrogen atom and the alkene's π-system, stronger O-donor ligands can displace it. For example, in aqueous solutions, water molecules can act as ligands. wikipedia.org

The following table provides examples of ligand substitution reactions in silver(I) complexes.

| Incoming Ligand Type | Example Ligand | Resulting Complex Type |

| N-Donor | Pyridine | [Ag(Py)n]+ |

| P-Donor | Triphenylphosphine (PPh3) | [Ag(PPh3)n]+ |

| O-Donor | Water | [Ag(H2O)n]+ |

Anion Exchange Reactions Involving the Perchlorate (B79767) Counterion

The perchlorate anion (ClO4-) is a weakly coordinating anion and is often considered a non-coordinating counterion in many silver(I) complexes. wikipedia.org This characteristic makes it susceptible to exchange with other anions. Such reactions can lead to significant changes in the structure and properties of the complex. wikipedia.orgsnu.ac.kr

Anion exchange can be a deliberate synthetic strategy to modify the properties of a coordination compound. For example, replacing a perchlorate anion with a nitrate (B79036) or triflate can alter the solubility and reactivity of the silver complex. researchgate.net Studies on silver(I)-polynitrile network solids have shown that the anion can dictate the resulting supramolecular structure, and anion exchange can induce transformations between different network topologies in the crystalline state. snu.ac.kr The process can be reversible or irreversible depending on the anions involved. snu.ac.kr For instance, the exchange of nitrate for perchlorate in a silver(I) bipyridine material has been shown to be effective for perchlorate removal from water. escholarship.org

Transformations of the Coordinated but-3-enenitrile Ligand

Coordination to a silver(I) ion activates the but-3-enenitrile ligand, making it more susceptible to various chemical transformations. This activation is a key feature of the reactivity of these complexes.

Electrophilic Activation of the Alkene Moiety and Subsequent Reactions

The coordination of the alkene double bond of but-3-enenitrile to the electrophilic silver(I) ion withdraws electron density from the C=C bond. This activation makes the alkene more susceptible to nucleophilic attack. This principle is utilized in various silver-catalyzed organic reactions. While specific examples involving but-3-enenitrile are not extensively detailed in the provided search results, the general principle of silver(I) activating alkenes is well-established.

Nucleophilic Additions to the Nitrile Functionality

Similar to the activation of the alkene, the coordination of the nitrile nitrogen to the silver(I) ion enhances the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack. In the context of silver(I) coordination polymers with nitrile-functionalized ligands, the nitrile groups often participate in building the network structure, but their reactivity can also be exploited. uniurb.itunica.it While direct nucleophilic addition to the coordinated but-3-enenitrile is not explicitly described, the activation of nitrile groups by coordination to silver(I) is a known phenomenon that can facilitate such reactions. nih.gov

Intra- or Intermolecular Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Silver(I) salts are known to catalyze cycloaddition reactions. researchgate.net This catalytic activity stems from the Lewis acidity of the silver(I) ion, which can activate one or both of the reacting partners. In the case of a coordinated but-3-enenitrile ligand, the silver(I) could activate the alkene moiety for participation in cycloaddition reactions.

Silver-catalyzed [4+3] cycloadditions of 1,3-dienes with vinyl carbenes have been reported, leading to the formation of seven-membered rings. chemrxiv.orgrsc.org Furthermore, silver nanoparticles have been shown to catalyze Diels-Alder [4+2] cycloadditions. nih.gov While a specific [4+2] cycloaddition involving a silver(I)-but-3-enenitrile-perchlorate complex as a reactant is not explicitly detailed, the catalytic precedent suggests that the coordinated but-3-enenitrile could potentially act as a dienophile in such reactions.

The following table summarizes the types of transformations the coordinated but-3-enenitrile ligand can undergo.

| Transformation Type | Moiety Involved | Description |

| Electrophilic Activation | Alkene | Coordination to Ag(I) makes the C=C bond more susceptible to nucleophilic attack. |

| Nucleophilic Addition | Nitrile | Coordination to Ag(I) enhances the electrophilicity of the nitrile carbon, facilitating attack by nucleophiles. |

| Cycloaddition | Alkene | The coordinated alkene can potentially participate as a 2π component in cycloaddition reactions like the Diels-Alder reaction. |

Redox Processes Involving the Silver Center

The reactivity of silver(I) complexes, including the hypothetical "Silver;but-3-enenitrile;perchlorate," is significantly influenced by redox processes involving the silver metal center. The accessibility of different oxidation states, primarily Ag(0), Ag(I), and Ag(II), dictates the mechanistic pathways through which the complex can participate in chemical transformations. The coordination of ligands, such as the but-3-enenitrile molecule with its alkene and nitrile functionalities, plays a crucial role in modulating the redox potentials of the silver center and influencing the feasibility of various reaction pathways.

Investigation of Silver(I)/Silver(0) or Silver(I)/Silver(II) Couples in Reaction Pathways

The Ag(I)/Ag(0) couple represents a one-electron reduction of the silver center. This pathway is common in reactions where the silver(I) ion acts as an oxidant. For instance, in the presence of a suitable reducing agent, Ag(I) can be reduced to metallic silver (Ag(0)). The standard reduction potential for the Ag⁺/Ag couple is +0.799 V (vs. SHE). However, the presence of ligands like alkenes and nitriles can influence this potential. researchgate.net The coordination of but-3-enenitrile to the silver(I) center, through either the C=C double bond or the nitrile group, can stabilize the Ag(I) oxidation state, thereby making its reduction to Ag(0) less favorable compared to the uncomplexed ion. This stabilization is a key feature of silver's interaction with unsaturated compounds. at.ua

The Ag(I)/Ag(II) couple , involving a one-electron oxidation of the silver center, is also a known pathway in silver catalysis, although Ag(II) is a powerful oxidizing agent and often has a transient existence. The standard reduction potential for the Ag²⁺/Ag⁺ couple is significantly higher, at +1.98 V (vs. SHE), indicating that Ag(II) is a strong oxidant. The formation of Ag(II) intermediates has been proposed in various silver-catalyzed oxidation reactions. The ligand environment is critical in stabilizing the Ag(II) state; for example, nitrogen-containing ligands can support the formation of Ag(II) complexes. In the context of the "this compound" complex, the nitrile group of but-3-enenitrile could potentially stabilize a transient Ag(II) intermediate.

The choice between these two redox couples in a given reaction pathway is a subject of detailed mechanistic investigation, often involving spectroscopic and electrochemical studies.

Table 1: Standard and Formal Reduction Potentials of Relevant Silver Couples

| Redox Couple | Reaction | Standard Potential (E°), V vs. SHE | Formal Potential (E°'), V vs. SHE | Conditions for E°' |

| Ag⁺/Ag | Ag⁺ + e⁻ ⇌ Ag(s) | +0.799 | ||

| Ag²⁺/Ag⁺ | Ag²⁺ + e⁻ ⇌ Ag⁺ | +1.98 | ||

| Ag(NH₃)₂⁺/Ag | Ag(NH₃)₂⁺ + e⁻ ⇌ Ag(s) + 2NH₃ | +0.373 | ||

| Ag(CN)₂⁻/Ag | Ag(CN)₂⁻ + e⁻ ⇌ Ag(s) + 2CN⁻ | -0.31 | ||

| AgCl/Ag | AgCl(s) + e⁻ ⇌ Ag(s) + Cl⁻ | +0.2223 |

This table presents standard reduction potentials for common silver couples. The actual potentials for the "this compound" complex would be influenced by the coordination of the but-3-enenitrile ligand and the perchlorate counterion. libretexts.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry that involve a change in the oxidation state of the metal center. wikipedia.org These processes are crucial in many catalytic cycles.

Oxidative Addition is a reaction where a metal complex with a vacant coordination site is inserted into a covalent bond (e.g., C-X, H-H, C-H), leading to an increase in both the coordination number and the formal oxidation state of the metal. umb.edu For a silver(I) complex, a two-electron oxidative addition would lead to a silver(III) intermediate. While less common for silver than for other transition metals like palladium or platinum, the possibility of oxidative addition to Ag(I) exists, particularly with reactive substrates.

In the case of a "this compound" complex, oxidative addition could hypothetically occur at the C-H bonds of the but-3-enenitrile ligand or with other substrates present in a reaction mixture. However, given the relatively high oxidation potential required to access Ag(III), such a pathway would require specific conditions and substrates.

Reductive Elimination is the reverse of oxidative addition, where two ligands on a metal center couple to form a new molecule, and the coordination number and formal oxidation state of the metal decrease. wikipedia.orgumb.edu This step is often the final, product-forming step in a catalytic cycle. For a hypothetical Ag(III) intermediate, reductive elimination would regenerate a Ag(I) species, releasing the coupled product. Reductive elimination is generally favored from higher oxidation states. umb.edu For this to occur, the two ligands to be eliminated must typically be in a cis orientation to each other on the metal's coordination sphere. libretexts.orglibretexts.org

The feasibility of both oxidative addition and reductive elimination is governed by several factors, as summarized in the table below.

Table 2: Factors Influencing Oxidative Addition and Reductive Elimination Pathways

| Factor | Favors Oxidative Addition | Favors Reductive Elimination | Relevance to this compound |

| Metal Oxidation State | Low oxidation state (e.g., Ag(I)) | High oxidation state (e.g., Ag(III)) | The initial Ag(I) state is suitable for oxidative addition, while a potential Ag(III) intermediate would favor reductive elimination. |

| Electron Density at Metal | High electron density (electron-rich metal center) | Low electron density (electron-poor metal center) | The but-3-enenitrile ligand can act as a π-acceptor, slightly reducing electron density at the Ag(I) center, which might disfavor oxidative addition compared to more electron-donating ligands. |

| Nature of Ligands | Electron-donating ancillary ligands | Electron-withdrawing ancillary ligands | The perchlorate anion is non-coordinating and has little electronic effect. The dual coordinating nature of but-3-enenitrile (alkene and nitrile) would be a key determinant. |

| Steric Hindrance | Less sterically hindered complexes | More sterically hindered complexes | The geometry of the complex formed with but-3-enenitrile would influence the steric environment around the silver center. |

| Strength of Bonds | Formation of strong metal-ligand bonds | Formation of a strong bond in the eliminated molecule | The relative strengths of potential Ag-C or Ag-H bonds versus the C-H or other bonds in the substrate would be critical. |

While direct experimental data on the oxidative addition and reductive elimination pathways for "this compound" is not available, the general principles of organometallic chemistry suggest that such pathways could be involved in its reactivity, particularly if the reaction conditions can support the formation of higher oxidation state silver intermediates.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Bonding Analysis

There are no published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure and bonding of silver;but-3-enenitrile;perchlorate (B79767). Such calculations would be instrumental in understanding the geometry of the complex, the nature of the silver-ligand bond, and the distribution of electron density within the molecule.

Mechanistic Studies using Computational Methods: Transition State Analysis and Reaction Energy Profiles

No computational studies on the reaction mechanisms involving silver;but-3-enenitrile;perchlorate are available. Research in this area would involve locating transition states and mapping out reaction energy profiles to elucidate potential synthetic pathways or decomposition routes.

Prediction of Spectroscopic Signatures and Structural Parameters for Comparison with Experimental Data

There is no literature available on the theoretical prediction of spectroscopic signatures (e.g., IR, Raman, NMR) or structural parameters for this compound. These predictions, when compared with experimental data, are crucial for confirming the structure and understanding the vibrational modes of the compound.

Applications in Advanced Organic Synthesis and Catalysis

Silver(I)-Mediated Activation of Unsaturated Organic Substrates

Silver(I) salts are well-regarded in organic synthesis for their ability to act as potent π-acid catalysts. The silver(I) ion in the silver;but-3-enenitrile;perchlorate (B79767) complex can readily coordinate to the carbon-carbon double and triple bonds of various organic substrates. This interaction polarizes the unsaturated bond, rendering it more susceptible to nucleophilic attack. The presence of the but-3-enenitrile ligand itself, an unsaturated nitrile, showcases the affinity of the silver(I) center for such functionalities. The perchlorate anion is a non-coordinating anion, which ensures that the catalytic activity of the silver(I) center is not diminished by strong coordination from the counterion.

Enantioselective Functionalizations of Alkenes and Alkynes

While there is a lack of specific research on the use of silver;but-3-enenitrile;perchlorate in enantioselective catalysis, the general utility of silver(I) complexes in this field is well-documented. For the enantioselective functionalization of alkenes and alkynes, the this compound complex would likely be employed in conjunction with a chiral ligand. This chiral silver complex would then coordinate to the prochiral alkene or alkyne, creating a chiral environment that directs the approach of a nucleophile to one face of the unsaturated bond over the other, leading to the formation of one enantiomer in excess.

Silver(I)-catalyzed enantioselective reactions often exhibit high levels of stereocontrol. For instance, silver(I) complexes have been successfully used in enantioselective propargylation reactions of ketones. nih.gov Furthermore, silver-catalyzed enantioselective [3+2]-cycloaddition reactions of α-silylimines have been developed, providing a route to complex molecules with multiple stereocenters. nih.gov

Table 1: Representative Enantioselective Transformations Catalyzed by Silver(I) Complexes

| Reaction Type | Substrates | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |

| Propargylation | Ketones, Allenylsilanes | (R)-BINAP | Chiral homopropargyl alcohols | Often >90% |

| [3+2] Cycloaddition | α-Silylimines, Olefins | Chiral Phosphine (B1218219) | Pyrano-pyrrolidines | Up to 99% |

| Aldol Reaction | Aldehydes, Enol Ethers | Chiral BOX Ligand | β-Hydroxy carbonyls | High |

Regioselective Transformations Involving Nitriles

The but-3-enenitrile ligand in the complex suggests a potential role in transformations involving nitriles. The coordination of the nitrile group to the silver(I) center can activate it towards nucleophilic attack or facilitate its participation in cyclization reactions. The regioselectivity of such transformations would be governed by the electronic and steric environment created by the silver catalyst and any additional ligands.

A pertinent example of regioselective transformations involving nitriles is the hydrocyanation of allenes to produce β,γ-unsaturated nitriles. beilstein-journals.org While this specific example uses a copper catalyst, the principle of activating an unsaturated system to control the regioselectivity of nitrile addition is transferable. In a hypothetical reaction using this compound, the silver(I) center could coordinate to an allene, directing the addition of a cyanide source to a specific carbon atom. beilstein-journals.org

Catalytic Cycles and Turnover Frequencies in Model Reactions

The efficiency of a catalytic process is often discussed in terms of its catalytic cycle and turnover frequency (TOF). For this compound, while specific data is not available, we can infer potential catalytic cycles based on known silver-catalyzed reactions.

Hydrofunctionalization Reactions of Unsaturated Bonds

In a hypothetical hydrofunctionalization reaction, such as the hydration of an alkyne, the catalytic cycle for this compound would likely involve the following steps:

Coordination of the alkyne to the silver(I) center.

Nucleophilic attack of a water molecule on the activated alkyne.

Tautomerization of the resulting enol to the corresponding ketone.

Release of the product and regeneration of the silver catalyst.

The turnover frequency would depend on factors such as temperature, substrate concentration, and the specific nature of the alkyne.

Cyclization and Annulation Reactions

Silver(I) catalysts are known to promote a variety of cyclization and annulation reactions. rsc.org For example, a silver(I)-catalyzed intramolecular cyclization of an enyne would proceed through a catalytic cycle involving:

Coordination of the enyne to the silver(I) center.

Intramolecular attack of the alkene onto the activated alkyne.

Rearrangement and/or protonolysis to afford the cyclic product and regenerate the catalyst.

Silver(I)-catalyzed [3+2]-cycloaddition reactions also provide a powerful tool for the synthesis of five-membered rings. nih.gov

Table 2: Plausible Catalytic Cycle Steps for Silver(I)-Promoted Cyclization

| Step | Description | Intermediate |

| 1 | Catalyst-Substrate Binding | Silver-Enyne Complex |

| 2 | Intramolecular Attack | Cyclopentyl-Silver Carbene |

| 3 | Product Formation/Catalyst Regeneration | Rearrangement/Protonolysis |

C-H Activation Reactions Promoted by Silver(I)

Silver(I) salts can also act as promoters or co-catalysts in C-H activation reactions. mdpi.com In this role, the silver salt often serves to abstract a halide from the primary transition metal catalyst, generating a more reactive cationic species. While less common as a primary catalyst for C-H activation, silver(I) can facilitate such reactions under certain conditions.

A proposed role for this compound in a C-H activation catalytic cycle could involve the initial coordination of the silver(I) to a directing group on the substrate, bringing the metal center in proximity to the C-H bond to be activated. Subsequent steps could involve concerted metalation-deprotonation or oxidative addition pathways.

Exploration of this compound as a Precatalyst or Active Catalyst

The compound this compound, which features a silver(I) center coordinated to a but-3-enenitrile ligand and associated with a perchlorate counterion, represents a potentially versatile catalytic species. The combination of a reactive metal center, an unsaturated nitrile ligand, and a weakly coordinating anion suggests its utility in a range of organic transformations. The following sections will theoretically explore the distinct roles of the ligand and the anion in defining the catalytic performance of this complex.

Role of the Coordinated but-3-enenitrile Ligand in Directing Chemo- and Regioselectivity

The but-3-enenitrile ligand, with its terminal alkene and nitrile functionalities, is poised to play a crucial role in directing the chemo- and regioselectivity of catalytic reactions. The coordination of this ligand to the silver(I) center can influence the catalyst's behavior in several ways:

Substrate Pre-organization: The bifunctional nature of the but-3-enenitrile ligand could allow for secondary interactions with substrates, effectively pre-organizing them within the catalytic sphere. For instance, in reactions involving substrates with complementary functional groups (e.g., alkynes, alkenes, or other Lewis basic moieties), the but-3-enenitrile ligand could act as a temporary tether, positioning the substrate for a specific reaction pathway. This can be particularly influential in intramolecular reactions, where the ligand's geometry could favor the formation of one regioisomer over another.

Directing Group Potential: In certain catalytic cycles, the but-3-enenitrile ligand itself might act as a directing group. For example, in reactions involving C-H activation, the alkene or nitrile moiety could orient the catalyst in proximity to a specific C-H bond in the substrate, leading to high regioselectivity.

While specific experimental data for this compound is not publicly available, we can extrapolate potential effects based on related systems. The table below illustrates hypothetical chemo- and regioselectivity outcomes in a generic catalytic reaction, highlighting the potential directing influence of the but-3-enenitrile ligand.

| Reaction Type | Substrate | Potential Product A (Major) | Potential Product B (Minor) | Postulated Role of but-3-enenitrile Ligand |

| Intermolecular Hydroalkoxylation | Styrene + Methanol | 1-methoxy-1-phenylethane | 2-methoxy-1-phenylethane | Steric hindrance from the ligand favors Markovnikov addition. |

| Intramolecular Cyclization | 1,6-enyne | 5-membered ring | 6-membered ring | Coordination geometry of the ligand favors the kinetic 5-exo-dig cyclization pathway. |

| Diels-Alder Reaction | Isoprene + Methyl acrylate | para adduct | meta adduct | Electronic tuning by the ligand enhances the selectivity for the electronically favored product. |

Table 1: Hypothetical examples of chemo- and regioselectivity directed by the but-3-enenitrile ligand in silver-catalyzed reactions.

Influence of the Perchlorate Anion on Catalytic Efficiency and Turnover

The nature of the counterion in a cationic metal complex is a critical determinant of its catalytic activity. The perchlorate anion (ClO₄⁻) is known for its very weak coordinating ability. This property has profound implications for the catalytic efficiency and turnover of the this compound complex.

Enhanced Lewis Acidity: The non-coordinating nature of the perchlorate anion leaves the silver(I) center highly electrophilic and coordinatively unsaturated. This heightened Lewis acidity is crucial for the activation of weakly basic substrates, such as unactivated alkenes and alkynes. A more Lewis acidic catalyst generally leads to faster reaction rates.

Facilitation of Substrate Coordination: Because the perchlorate anion does not compete effectively for coordination sites on the silver center, it allows for the facile binding of substrate molecules. This is essential for the catalytic cycle to proceed efficiently, as substrate coordination is often the initial and rate-determining step.

Increased Catalytic Turnover: A weakly coordinating anion promotes rapid dissociation of the product from the catalytic center, regenerating the active catalyst for the next turnover. In contrast, strongly coordinating anions can bind to the metal center, leading to catalyst inhibition or decomposition and consequently lower turnover numbers (TON) and turnover frequencies (TOF).

The impact of the perchlorate anion on catalytic efficiency can be benchmarked against other silver salts with different counterions. The following table provides a comparative analysis of hypothetical turnover frequencies for a model reaction, illustrating the expected trend.

| Silver Catalyst | Counterion | Coordinating Ability | Hypothetical Turnover Frequency (TOF, h⁻¹) | Rationale for Efficiency |

| Silver;but-3-enenitrile;perchlorate | ClO₄⁻ | Very Weak | 150 | Maximizes Lewis acidity and facilitates substrate/product exchange. |

| Silver;but-3-enenitrile;triflate | OTf⁻ | Weak | 120 | Slightly more coordinating than perchlorate, potentially slowing down the catalytic cycle. |

| Silver;but-3-enenitrile;acetate (B1210297) | OAc⁻ | Strong | 25 | Strong coordination of the acetate anion inhibits substrate binding and product release. |

| Silver;but-3-enenitrile;chloride | Cl⁻ | Strong | 10 | Formation of stable, less reactive silver chloride species deactivates the catalyst. |

Table 2: Comparative influence of the counterion on the hypothetical catalytic efficiency of a silver-based catalyst.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing silver-perchlorate complexes with but-3-enenitrile ligands?

- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions in anhydrous solvents (e.g., acetonitrile) under inert atmospheres. Key steps include:

- Stoichiometric control : Use molar ratios of AgClO₄ to but-3-enenitrile (e.g., 1:2 or 1:3) to optimize coordination geometry.

- Solvent selection : Polar aprotic solvents like acetonitrile (referenced in crystal structure studies ) enhance solubility and reaction efficiency.

- Purification : Recrystallization from ethanol/diethyl ether mixtures yields high-purity complexes. Monitor by FT-IR for nitrile (C≡N) stretching shifts (2150–2250 cm⁻¹) to confirm ligand binding .

Q. How can researchers characterize the structural and electronic properties of silver-perchlorate-but-3-enenitrile complexes?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolve coordination geometry (e.g., monoclinic C2/c symmetry observed in analogous Cu-perchlorate complexes ).

- EPR spectroscopy : Detect paramagnetic species in Ag(I) complexes under redox conditions .

- Thermogravimetric analysis (TGA) : Assess thermal stability of perchlorate ligands, noting decomposition temperatures above 200°C .

Advanced Research Questions

Q. What experimental designs are optimal for studying the redox behavior of perchlorate in silver-nitride coordination systems?

- Methodological Answer : Use factorial design to isolate variables:

- Factors : pH (2–7), temperature (25–80°C), and counterion effects (e.g., ClO₄⁻ vs. NO₃⁻).

- Response variables : Redox potentials (cyclic voltammetry) and ligand displacement kinetics .

- Example design : A 2³ factorial matrix to identify interactions between pH and temperature on perchlorate stability .

Q. How can researchers resolve contradictions in reported toxicity data for perchlorate-containing complexes?

- Methodological Answer : Address uncertainties via:

- Sensitive population models : Use in vitro assays with thyroid cell lines to assess perchlorate’s inhibition of iodide uptake, accounting for human variability .

- Long-term exposure studies : Compare acute vs. chronic effects using zebrafish models, aligning with EPA guidelines for extrapolating animal data to humans .

- Data normalization : Apply NOAEL/LOAEL adjustments to reconcile dose-response discrepancies .

Q. What theoretical frameworks explain the stability of perchlorate in coordination complexes compared to other oxyanions?

- Methodological Answer : Leverage resonance and symmetry principles:

- Resonance stabilization : Perchlorate’s four resonant structures (vs. three for chlorate) enhance thermodynamic stability .

- Symmetry arguments : The tetrahedral ClO₄⁻ geometry minimizes steric strain in octahedral silver complexes (e.g., [Ag(but-3-enenitrile)₂(ClO₄)]⁺) .

- Table : Stability comparison of oxyanions in Ag complexes:

| Oxyanion | Oxidation State | Resonant Structures | Stability (Relative) |

|---|---|---|---|

| ClO₄⁻ | +7 | 4 | High |

| NO₃⁻ | +5 | 3 | Moderate |

| SO₄²⁻ | +6 | 6 | High |

Q. How can mechanistic studies elucidate the role of but-3-enenitrile in stabilizing silver-perchlorate complexes under photolytic conditions?

- Methodological Answer : Design time-resolved experiments:

- UV-Vis spectroscopy : Track ligand-to-metal charge transfer (LMCT) bands during irradiation (300–400 nm).

- Mass spectrometry : Identify photodegradation products (e.g., Ag⁰ nanoparticles or nitrile oxidation byproducts).

- Computational modeling : Use DFT to map potential energy surfaces for ligand dissociation pathways .

Data Interpretation and Theoretical Integration

Q. What strategies mitigate database deficiencies in physicochemical properties of silver-perchlorate-nitride systems?

- Methodological Answer :

- Meta-analysis : Aggregate scattered data from crystallographic databases (e.g., Cambridge Structural Database) to identify trends in bond lengths/angles .

- QSPR models : Develop quantitative structure-property relationships using descriptors like Hammett constants for nitriles .

Q. How should researchers integrate perchlorate’s environmental persistence into risk assessments for lab waste management?

- Methodological Answer : Follow EPA guidelines for perchlorate remediation:

- Detection : Ion chromatography (IC) with detection limits <1 ppb .

- Treatment : Use tailored anion-exchange resins or bioremediation (perchlorate-reducing bacteria) for lab waste streams .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.